4-(4-Fluorophenoxy)picolinimidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-(4-Fluorophenoxy)picolinimidamide hydrochloride involves several stepsThe reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high purity . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Analyse Chemischer Reaktionen
4-(4-Fluorophenoxy)picolinimidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(4-Fluorophenoxy)picolinimidamide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methods.
Biology: It is used in biological research to study the effects of fluorinated compounds on biological systems.
Medicine: It is used in medicinal chemistry research to develop new pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the development of new materials and chemicals for industrial applications.
Wirkmechanismus
The mechanism of action of 4-(4-Fluorophenoxy)picolinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and research context .
Vergleich Mit ähnlichen Verbindungen
4-(4-Fluorophenoxy)picolinimidamide hydrochloride can be compared with other similar compounds, such as:
- 4-(4-Chlorophenoxy)picolinimidamide hydrochloride
- 4-(4-Bromophenoxy)picolinimidamide hydrochloride
- 4-(4-Methylphenoxy)picolinimidamide hydrochloride
These compounds share a similar core structure but differ in the substituents attached to the phenoxy group. The unique properties of this compound, such as its fluorine substituent, may confer specific advantages in certain research applications .
Eigenschaften
CAS-Nummer |
1179361-99-9 |
---|---|
Molekularformel |
C12H11ClFN3O |
Molekulargewicht |
267.68 g/mol |
IUPAC-Name |
4-(4-fluorophenoxy)pyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C12H10FN3O.ClH/c13-8-1-3-9(4-2-8)17-10-5-6-16-11(7-10)12(14)15;/h1-7H,(H3,14,15);1H |
InChI-Schlüssel |
FJSKESOIDVFYOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC2=CC(=NC=C2)C(=N)N)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.